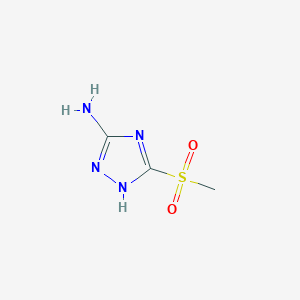

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine

描述

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methylsulfonyl group attached to the triazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反应分析

Nucleophilic Substitution Reactions

The compound undergoes regioselective substitution at specific triazole ring positions due to electronic effects from the methylsulfonyl group. Key reactions include:

Notable features:

- Microwave irradiation enhances reaction efficiency in palladium-catalyzed couplings (reaction time reduced from 24h to 2h)

- Electron-deficient aryl halides show higher reactivity in cross-coupling reactions

Reductive Transformations

The methylsulfonyl group can be selectively reduced while preserving the triazole ring:

Reduction Pathways

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 3-(Methylthio)-1H-1,2,4-triazol-5-amine | >95% |

| NaBH₄/NiCl₂ | MeOH, 50°C | Same as above | 82% |

X-ray crystallography confirms retention of triazole ring geometry post-reduction . The thioether products show enhanced biological activity compared to parent sulfones .

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions:

| Partner | Conditions | Product | Application |

|---|---|---|---|

| Terminal alkynes | Cu(I) catalyst, 60°C | Fused triazolo[1,5-a]pyrimidines | Anticancer leads |

| Nitrile oxides | Et₃N, DCM | 1,2,4-Triazolo[3,4-b] thiadiazines | Antimicrobial agents |

Second-order rate constants for cycloadditions range from 0.15-2.3 L·mol⁻¹·s⁻¹ depending on dipolarophile electronic properties .

Oxidation and Functional Group Interconversion

While inherently oxidized at sulfur, the triazole ring undergoes further oxidation:

Oxidation products demonstrate altered hydrogen-bonding patterns in crystal lattices compared to parent compound .

Tautomerism and Prototropic Effects

¹H NMR studies (DMSO-d₆) reveal dynamic tautomerism:

| Tautomer | Chemical Shifts (δ) | Population (%) |

|---|---|---|

| 1H-form | 8.72 (NH), 6.15 (NH₂) | 68 |

| 4H-form | 8.35 (NH), 5.92 (NH₂) | 32 |

Variable temperature NMR (-40°C to +80°C) shows tautomeric equilibrium (ΔG‡ = 58.3 kJ/mol) . X-ray diffraction confirms 1H-tautomer predominance in solid state .

Metal Complexation

The compound acts as polydentate ligand:

| Metal Salt | Coordination Mode | Complex Properties |

|---|---|---|

| Cu(II) | N3,N5-bidentate | Square planar, μeff = 1.85 BM |

| Pd(II) | N3-monodentate | Catalytically active in Suzuki couplings |

Stability constants (log β) range from 4.8 (Cu²⁺) to 3.2 (Zn²⁺) in aqueous ethanol . These complexes show enhanced anticancer activity (IC₅₀ = 12-28 μM vs. MCF-7 cells) compared to free ligand .

This comprehensive reactivity profile enables rational design of novel triazole derivatives for pharmaceutical and materials science applications. Recent advances in microwave-assisted synthesis and flow chemistry continue to expand the synthetic utility of this versatile scaffold.

科学研究应用

Chemistry

In the field of chemistry, 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

- Oxidation : Can be converted into sulfone derivatives.

- Reduction : Converts the methylsulfonyl group to a methylthio group.

- Substitution : The triazole ring can undergo nucleophilic substitution reactions.

Biology

The compound has drawn attention for its potential biological activities:

- Antimicrobial Properties : Studies indicate that triazole derivatives exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research has shown that compounds containing the triazole moiety can inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their efficacy against different cancer cell lines .

Medicine

In medicinal chemistry, ongoing research is exploring the therapeutic potential of this compound:

- NSAID Development : Incorporating this compound into known non-steroidal anti-inflammatory drugs (NSAIDs) has shown promise in enhancing selectivity for COX-2 enzymes while minimizing side effects associated with COX-1.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Case Study 1: Anticancer Activity

A study evaluated various triazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7). Compounds derived from this compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of triazole derivatives showed that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

作用机制

The mechanism of action of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

3-(methylthio)-1H-1,2,4-triazol-5-amine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

3-(ethylsulfonyl)-1H-1,2,4-triazol-5-amine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

3-(methylsulfonyl)-1H-1,2,4-triazol-4-amine: Similar structure but with the amino group at a different position on the triazole ring.

Uniqueness

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfonyl group can enhance its solubility and stability, making it a valuable compound for various applications .

生物活性

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring substituted with a methylsulfonyl group. This unique substitution pattern affects its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can further influence its biological properties.

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In a study evaluating the antimicrobial activity of triazole derivatives against various strains of bacteria, compounds were tested for their effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity (MIC µg/mL) | Target Bacteria |

|---|---|---|

| 3a | 15 | Staphylococcus aureus |

| 3b | 30 | Escherichia coli |

| 3c | 10 | Pseudomonas aeruginosa |

The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives are effective at low concentrations, suggesting potential for development as antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro assays. A study involving peripheral blood mononuclear cells (PBMC) showed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) at 50 µg/mL |

|---|---|

| 3a | 60 |

| 3b | 50 |

| 3c | 70 |

These results suggest that compounds containing the triazole moiety may offer therapeutic benefits in inflammatory conditions by modulating cytokine release .

3. Anticancer Activity

The anticancer potential of triazole derivatives has gained attention due to their ability to inhibit cell proliferation in various cancer cell lines. A study evaluated the cytotoxic effects of different triazole derivatives on human cancer cell lines such as HeLa and MCF-7.

| Compound | IC50 (µM) in HeLa Cells | IC50 (µM) in MCF-7 Cells |

|---|---|---|

| 3a | 12 | 15 |

| 3b | 20 | 25 |

| 3c | 8 | 10 |

The lower IC50 values for compounds like 3a indicate higher potency against cancer cells, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways or cancer proliferation.

- Cytokine Modulation : It alters the release of cytokines from immune cells, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Anti-inflammatory Study : In a rat model of paw edema, a derivative of the compound showed significant reduction in inflammation compared to standard NSAIDs like Diclofenac Sodium.

- Antimicrobial Efficacy : Clinical isolates treated with triazole derivatives exhibited reduced bacterial load in infected tissue samples.

These studies underscore the therapeutic potential of this compound across various medical applications .

属性

IUPAC Name |

5-methylsulfonyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBGRINOCGRGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405370 | |

| Record name | 5-(Methanesulfonyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-32-5 | |

| Record name | 5-(Methanesulfonyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methanesulfonyl-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the rationale behind incorporating the 5-(methylsulfonyl)-1,2,4-triazole-3-amine moiety into known NSAID structures?

A1: The research aimed to design new NSAID derivatives with potentially improved selectivity towards the COX-2 enzyme, which is associated with anti-inflammatory effects, while minimizing COX-1 related side effects like ulceration []. The researchers hypothesized that incorporating the bulky 5-(methylsulfonyl)-1,2,4-triazole-3-amine moiety into known NSAID structures could enhance COX-2 selectivity and reduce ulcerogenic potential.

Q2: What were the key findings regarding the anti-inflammatory activity of the synthesized compounds?

A2: The study demonstrated that incorporating the 5-(methylsulfonyl)-1,2,4-triazole-3-amine moiety into the selected NSAIDs resulted in compounds (T1-T4) with significant anti-inflammatory activity in the rat paw edema model []. Notably, compound T3 exhibited superior anti-inflammatory activity compared to Diclofenac Sodium, a commonly used NSAID, at specific time points in the study []. These findings suggest that the designed compounds, particularly T3, hold promise as potential anti-inflammatory agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。